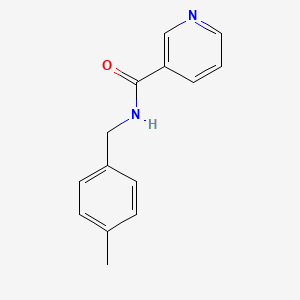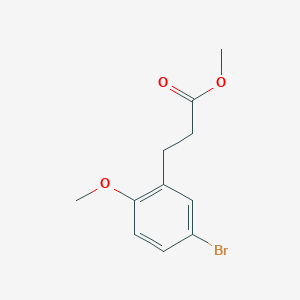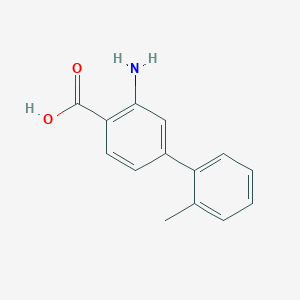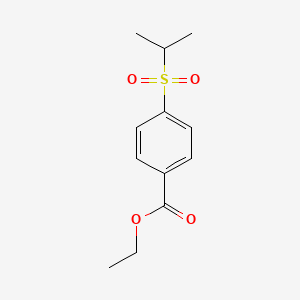
N-(1-adamantylmethyl)-1-(4-methyl-1,2,4-triazol-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-adamantylmethyl)-1-(4-methyl-1,2,4-triazol-3-yl)methanamine, also known as Amtolmetin Guacil, is a nonsteroidal anti-inflammatory drug (NSAID) that is used for the treatment of pain and inflammation. It belongs to the class of guaicol derivatives and has been extensively studied for its potential use in various scientific applications.
Mechanism of Action
The mechanism of action of N-(1-adamantylmethyl)-1-(4-methyl-1,2,4-triazol-3-yl)methanamine Guacil involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting COX enzymes, this compound Guacil reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
This compound Guacil has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of interleukin-1β (IL-1β), a cytokine that is involved in the inflammatory response. It has also been shown to reduce the expression of matrix metalloproteinases (MMPs), which are enzymes that are involved in tissue destruction in inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-(1-adamantylmethyl)-1-(4-methyl-1,2,4-triazol-3-yl)methanamine Guacil has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. It has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use. It has been shown to have some toxic effects in certain cell types, and its efficacy in certain disease models is still being studied.
Future Directions
There are several future directions for research on N-(1-adamantylmethyl)-1-(4-methyl-1,2,4-triazol-3-yl)methanamine Guacil. One area of interest is its potential use in the treatment of cancer. It has been shown to have anti-cancer properties, and further research is needed to determine its efficacy in different types of cancer. Another area of interest is its potential use in the treatment of Alzheimer's disease. It has been shown to have neuroprotective effects, and further research is needed to determine its potential as a treatment for this debilitating disease. Finally, further research is needed to determine the optimal dosage and administration of this compound Guacil for different disease models.
Synthesis Methods
The synthesis of N-(1-adamantylmethyl)-1-(4-methyl-1,2,4-triazol-3-yl)methanamine Guacil involves the reaction of 1-adamantylmethylamine with 4-methyl-1,2,4-triazole-3-carboxylic acid, which is then converted to its guaicol derivative, this compound Guacil. The synthesis method has been optimized to achieve high yields and purity of the final product.
Scientific Research Applications
N-(1-adamantylmethyl)-1-(4-methyl-1,2,4-triazol-3-yl)methanamine Guacil has been extensively studied for its potential use in various scientific applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of pain and inflammation. It has also been studied for its potential use in the treatment of cancer and Alzheimer's disease.
properties
IUPAC Name |
N-(1-adamantylmethyl)-1-(4-methyl-1,2,4-triazol-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4/c1-19-10-17-18-14(19)8-16-9-15-5-11-2-12(6-15)4-13(3-11)7-15/h10-13,16H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSLIPULDDILRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CNCC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B7637787.png)

![8-Chloro-3-phenylimidazo[1,2-a]pyridine](/img/structure/B7637795.png)
![N-[[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl]-1-methylpyrazol-4-amine](/img/structure/B7637807.png)
![N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrimidin-5-amine](/img/structure/B7637808.png)
![4-[4-(2-Methoxyphenyl)phenyl]butan-2-amine](/img/structure/B7637813.png)

![2-[2-(aminomethyl)-1,3-thiazol-4-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide](/img/structure/B7637826.png)




![2-[(3-Bromophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B7637863.png)